2-Nitro-N-[1-(pyridin-3-yl)ethyl]aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-nitro-N-(1-pyridin-3-ylethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-10(11-5-4-8-14-9-11)15-12-6-2-3-7-13(12)16(17)18/h2-10,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCMFTWXZYFRQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Mechanistic Pathways for 2 Nitro N 1 Pyridin 3 Yl Ethyl Aniline
Foundational Synthetic Approaches to Substituted Anilines and Pyridine-Containing Molecules
The synthesis of complex molecules like 2-Nitro-N-[1-(pyridin-3-yl)ethyl]aniline relies on a well-established toolbox of organic reactions. Understanding these foundational methods is crucial for devising efficient synthetic routes.
Reductive Strategies for Nitroarene Precursors
The reduction of nitroarenes is a cornerstone of aromatic amine synthesis. acs.org This transformation is pivotal for converting readily available nitrated aromatic compounds into versatile aniline (B41778) derivatives. acs.org The methods for this reduction can be broadly categorized into three main types: the use of reducing metals with acids, metal-catalyzed hydrogenation, and hydride transfer reactions. acs.org
Historically, the reduction of nitrobenzene (B124822) to aniline using tin metal in the presence of concentrated hydrochloric acid is a classic example. chemguide.co.ukyoutube.com This method involves heating the mixture, where the tin provides electrons for the reduction. chemguide.co.uk Similarly, iron in acetic acid has been widely used, particularly in industrial processes, due to its efficiency. acs.orgyoutube.com Other metals like zinc have also been employed. acs.orgyoutube.com
Catalytic hydrogenation offers a cleaner alternative, utilizing hydrogen gas and a metal catalyst such as platinum, palladium, or nickel. acs.orgyoutube.com A significant discovery in this area was the use of activated platinum (platinum black), which provides more satisfactory results than platinum metal alone. acs.org Transfer hydrogenation, using hydrogen donors like hydrazine (B178648) (N2H4), is another effective technique. youtube.com
The reduction process is believed to proceed through a sequence of steps, starting with the reduction of the nitro group to a nitroso group, followed by further reduction to a hydroxylamine (B1172632) intermediate, which is finally converted to the aniline. acs.org
Table 1: Common Reagents for Nitroarene Reduction Click on a row to learn more about the specific reducing agent and its typical reaction conditions.
| Reagent/Method | Typical Conditions | Key Features |
| Tin (Sn) / HCl | Concentrated HCl, heat | Classic, robust method; forms complex tin salts. chemguide.co.ukyoutube.com |
| Iron (Fe) / Acetic Acid | Acetic acid, heat | Widely used industrially; high-yielding. acs.orgyoutube.com |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Clean; can be highly selective. acs.orgyoutube.com |
| Hydrazine (N₂H₄) | Metal catalyst (e.g., Pd/C, Raney Ni) | Transfer hydrogenation; avoids handling H₂ gas. youtube.com |
| Sodium Sulfide (Na₂S) | Aqueous or alcoholic solution | Useful for selective reduction of one nitro group in dinitro compounds. youtube.com |
| Carbon Monoxide (CO) / H₂O | Ru₃(CO)₁₂ catalyst | Chemoselective for the nitro group over olefins and ketones. researchgate.net |
Nucleophilic Substitution and N-Arylation Reactions
Nucleophilic substitution reactions are fundamental to introducing functionalities onto both pyridine (B92270) and aniline scaffolds. In pyridine, the electron-deficient nature of the ring facilitates nucleophilic aromatic substitution (S_NAr), particularly at the 2- and 4-positions. quimicaorganica.orgquora.com This is because the negative charge of the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom, stabilizing the transition state. quora.com When a good leaving group (like a halide) is present at these positions, it can be readily displaced by a nucleophile. quimicaorganica.org
For the synthesis of substituted anilines, N-arylation is a key process. One classic approach is the S_NAr reaction on an electron-deficient aryl halide. For instance, the synthesis of 2-nitroaniline (B44862) can be achieved through the reaction of 2-chloronitrobenzene with ammonia (B1221849) at high temperatures and pressures. chemicalbook.com The strong electron-withdrawing effect of the ortho-nitro group activates the chlorine atom for nucleophilic attack by ammonia. chemicalbook.com More modern approaches, such as the Buchwald-Hartwig amination, have expanded the scope of N-arylation to include a wider variety of aryl halides and pseudohalides under milder, palladium-catalyzed conditions.
Reductive Amination Protocols
Reductive amination is a highly effective and widely used method for forming carbon-nitrogen bonds, typically to produce secondary or tertiary amines. The reaction involves the initial formation of an imine or iminium ion from a carbonyl compound (aldehyde or ketone) and an amine, followed by in situ reduction. sciencemadness.org
A variety of reducing agents can be employed for this second step. While sodium cyanoborohydride (NaBH₃CN) was historically popular, its toxicity has led to the development of alternatives. sciencemadness.orgacsgcipr.org Milder and more selective reagents are now favored, including amine-borane complexes like pyridine-borane (BH₃·py). sciencemadness.orgacsgcipr.orgacs.org These reagents are stable enough not to reduce the initial carbonyl compound but are reactive enough to reduce the intermediate iminium ion. acsgcipr.org The reaction is often facilitated by the use of molecular sieves, which not only remove the water generated during imine formation but may also play a catalytic role. sciencemadness.org
For large-scale applications, catalytic hydrogenation over a supported metal catalyst is often the most ideal method. acsgcipr.org However, where this is not feasible, more stable borane (B79455) complexes such as 2-picoline borane or 5-ethyl-2-methylpyridine (B142974) borane are considered excellent replacements for the less stable pyridine-borane. acsgcipr.org
Table 2: Selected Reagents for Reductive Amination Explore the characteristics of different reducing agents used in this important C-N bond-forming reaction.
| Reducing Agent | Advantages | Disadvantages |
| Catalytic Hydrogenation | Ideal for scale-up, high atom economy, clean. acsgcipr.org | May not be reproducible; can reduce other functional groups. acsgcipr.org |
| Pyridine-Borane (BH₃·py) | Mild, selective for the iminium ion. sciencemadness.orgacs.org | Limited shelf life, decomposes above 54 °C. acsgcipr.org |
| 2-Picoline Borane | More stable and higher flashpoint than pyridine-borane. acsgcipr.org | Still requires management of hydrogen and potential diborane (B8814927) off-gassing. acsgcipr.org |
| Sodium Triacetoxyborohydride (STAB) | Mild, commercially available, easy to handle. | Low solubility in many solvents, incompatible with protic solvents that aid imine formation. acsgcipr.org |
| Sodium Cyanoborohydride (NaBH₃CN) | Effective and selective. | Highly toxic, especially under acidic conditions (HCN release). sciencemadness.orgacsgcipr.org |
Direct and Stepwise Synthesis of this compound
The synthesis of the target molecule can be envisioned through several strategic pathways, primarily involving either the pre-formation of the N-substituted aniline followed by nitration, or the coupling of a pre-nitrated aniline with the pyridine side chain.
Regioselective Introduction of the Nitro Group on the Aniline Ring
Once the N-[1-(pyridin-3-yl)ethyl]aniline intermediate is formed, the final step is the introduction of a nitro group at the C2 position (ortho to the amino group) of the aniline ring. Direct nitration of N-substituted anilines with standard reagents like nitric acid and sulfuric acid often leads to a mixture of ortho and para isomers, as well as potential side reactions due to the harsh acidic conditions.
A more controlled and regioselective method is highly desirable. Research has shown that using tert-butyl nitrite (B80452) (TBN) under metal-free conditions is a practical method for the regioselective ring nitration of N-alkyl anilines. acs.orgacs.orgx-mol.com The reaction proceeds efficiently at moderate temperatures (e.g., 80 °C in acetonitrile) and is tolerant of various functional groups. acs.org The proposed mechanism involves an initial N-nitrosation of the secondary amine, which is believed to occur via a radical pathway. acs.org This is followed by an intramolecular rearrangement or a subsequent nitration step that leads to the nitro group being installed on the aromatic ring. acs.org This process yields an N-nitroso N-alkyl nitroaniline, which can then be readily de-nitrosated using agents like HCl in methanol (B129727) to give the final N-alkyl nitroaniline product. acs.orgnih.gov This method's ability to direct nitration, even with bulky N-substituents, makes it a prime candidate for the synthesis of this compound.
Multi-Component and One-Pot Reaction Architectures
The synthesis of N-substituted anilines and pyridine derivatives can be significantly streamlined through the use of multi-component reactions (MCRs) and one-pot processes. These strategies enhance efficiency by reducing the number of intermediate purification steps, saving time, and minimizing solvent waste.
A plausible and highly efficient one-pot strategy for synthesizing the target molecule is the direct reductive amination of a carbonyl compound with a nitroarene. mdpi.comfrontiersin.org In this context, 2-nitroaniline could be reacted with 1-(pyridin-3-yl)ethan-1-one. This process typically involves two key transformations within a single reaction vessel: the reduction of the nitro group of 2-nitroaniline to form 1,2-diaminobenzene, and the reductive amination of the ketone. However, a more direct route would be the reductive coupling between 2-nitroaniline and the ketone without first reducing the nitro group to an amine. This tandem reaction involves the initial condensation of the amine with the ketone to form an imine, followed by the reduction of both the imine and the nitro group. mdpi.com
Another powerful approach is the borrowing hydrogen methodology, where an alcohol serves as an alkylating agent. researchgate.net A one-pot synthesis could be envisioned starting from 2-nitroaniline and 1-(pyridin-3-yl)ethan-1-ol. In this process, a catalyst would facilitate the temporary oxidation of the alcohol to the corresponding ketone, which then undergoes reductive amination with the aniline, with the hydrogen "borrowed" from the alcohol being used for the subsequent reduction steps. Iron-catalyzed one-pot syntheses of quinoxalines from 2-nitroanilines and vicinal diols utilize a similar transfer hydrogenative condensation strategy, where the alcohol acts as the hydrogen donor. rsc.org
The table below summarizes examples of one-pot syntheses for related N-substituted aniline compounds, illustrating the variety of catalysts and conditions that could be adapted for the synthesis of this compound.
| Catalyst System | Nitroarene | Carbonyl/Alcohol | Product | Yield (%) | Reference |
| Au/Fe₂O₃ | Nitrobenzene | Benzaldehyde | N-Benzylaniline | 96 | mdpi.com |
| Raney-Ni® | Nitrobenzene | Methanol | N,N-Dimethylaniline | 98 | rsc.org |
| CuFe₂O₄ | o-Nitroaniline | DMF (as C1 source) | Benzimidazole | - | researchgate.net |
| NHC–Ir(III) Complex | 2-Nitroaniline | Benzyl (B1604629) alcohol | N-Benzyl-2-nitroaniline | 64 | nih.gov |
| Iron Complex | 2-Nitroaniline | 1,2-Propanediol | 2-Methylquinoxaline | 98 | rsc.org |
Detailed Analysis of Reaction Mechanisms
Electron Transfer and Reductive Mechanisms
The synthesis of this compound from precursors like 2-nitroaniline involves critical reduction steps governed by electron transfer mechanisms. The primary transformation is the reduction of the aromatic nitro group to an amine, which can proceed through a series of intermediates. This reduction is a key step in many one-pot reductive amination sequences. mdpi.com
Nitro to Nitroso: A two-electron reduction converts the nitro group to a nitroso group (–NO).
Nitroso to Hydroxylamine: A further two-electron reduction yields a hydroxylamine derivative (–NHOH).
Hydroxylamine to Amine: The final two-electron reduction gives the amine (–NH₂).
In the context of a one-pot reductive amination of 2-nitroaniline with a ketone, the reaction cascade involves the reduction of the nitro group to an amine, condensation to an imine, and subsequent reduction of the imine. mdpi.comfrontiersin.org The reduction of the imine intermediate (C=N bond) itself proceeds via a two-electron transfer, typically from a metal hydride or through catalytic hydrogenation, to form the final C-N single bond of the secondary amine. brainly.in
Nucleophilic Addition and Elimination Pathways
The formation of the crucial N-[1-(pyridin-3-yl)ethyl] bond is governed by nucleophilic addition and elimination reactions. youtube.comlibretexts.org The most common pathway is reductive amination, which begins with the nucleophilic attack of an amine on a carbonyl group. libretexts.orgmdma.ch
For the synthesis of the target molecule from 2-aminopyridine (B139424) and 1-(2-nitrophenyl)ethan-1-one (a hypothetical alternative), the mechanism would be:
Nucleophilic Addition: The lone pair of electrons on the nitrogen of 2-aminopyridine attacks the electrophilic carbonyl carbon of the ketone. This forms a tetrahedral intermediate known as a carbinolamine. mdma.ch
Elimination (Dehydration): Under weakly acidic conditions, the carbinolamine is protonated, turning the hydroxyl group into a good leaving group (water). Subsequent elimination of water results in the formation of a resonance-stabilized iminium ion. youtube.commdma.ch
Reduction: The iminium ion is then reduced to the final secondary amine product by a reducing agent present in the reaction mixture, such as sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation. libretexts.org
Alternatively, direct N-alkylation with an alkyl halide, such as 1-(pyridin-3-yl)ethyl chloride, would proceed via a direct nucleophilic substitution (Sₙ2) pathway, where the aniline nitrogen acts as the nucleophile. ncert.nic.in However, methods using alcohols are often preferred as they are greener and avoid the formation of salt byproducts. tsijournals.com The reactivity of the pyridine ring itself is also a consideration; the nitrogen lone pair makes it basic, and protonation or alkylation forms a pyridinium (B92312) salt, which activates the ring for nucleophilic attack at the 2 and 4 positions. wikipedia.orgnih.gov
Role of Catalysis in Synthetic Transformations
Catalysis is indispensable for achieving the efficient synthesis of N-substituted anilines. Both heterogeneous and homogeneous catalysts, particularly those based on transition metals, are widely employed for the key transformations of nitro group reduction and N-alkylation. mdpi.comresearchgate.netresearchgate.netrsc.org
Catalytic Nitro Group Reduction and Reductive Amination: A variety of metal-based catalysts are effective for the one-pot reductive amination of nitroarenes. mdpi.com These catalysts facilitate both the reduction of the nitro group and the subsequent hydrogenation of the in situ-formed imine.
Palladium (Pd): Pd nanoparticles are frequently used and show high activity. mdpi.com
Gold (Au): Gold nanoparticles supported on metal oxides like Fe₂O₃ have been shown to catalyze the reaction under low hydrogen pressure. mdpi.com
Iron (Fe): Iron complexes are cost-effective and have been successfully used in transfer hydrogenation strategies for synthesizing quinoxalines from 2-nitroanilines, demonstrating their ability to mediate both nitro reduction and alcohol oxidation. rsc.org
Catalytic N-Alkylation via Borrowing Hydrogen: The N-alkylation of amines with alcohols is a sustainable method that relies on "borrowing hydrogen" or "auto-transfer hydrogen" catalysis.
Iridium (Ir) and Ruthenium (Ru): NHC-ligated Ir(III) and Ru(II) complexes are highly effective for the N-alkylation of anilines, including nitro-substituted anilines, with alcohols. nih.gov
Cobalt (Co) and Manganese (Mn): More earth-abundant metals like cobalt and manganese are being developed as cost-effective alternatives for these transformations. researchgate.netrsc.org
Copper (Cu): Copper-chromite catalysts have been used for the N-alkylation of aniline with benzyl alcohol, operating via a proposed mechanism where the catalyst dehydrogenates the alcohol to an intermediate aldehyde for reaction with the amine. tsijournals.com
The choice of catalyst can significantly influence the reaction's selectivity and efficiency.
| Catalyst | Reaction Type | Substrates | Key Features | Reference |
| Pd NPs | Reductive Amination | Nitroarenes + Aldehydes | Recyclable, active under H₂ pressure. | mdpi.com |
| NHC–Ir(III) Complex | N-Alkylation | 2-Nitroaniline + Benzyl alcohol | High functional group tolerance. | nih.gov |
| Fe Complex | Transfer Hydrogenation | 2-Nitroanilines + Diols | No external base or H₂ source needed. | rsc.org |
| Co-MOF | N-Alkylation | Aniline + Benzyl alcohol | Heterogeneous, reusable catalyst. | rsc.org |
| Ag/GO | N-Alkylation | Aniline + Alcohols | "Green" approach, mild conditions. | researchgate.net |
Kinetic and Thermodynamic Considerations in Reaction Control
In reactions with multiple potential products, the outcome can be dictated by whether the system is under kinetic or thermodynamic control. wikipedia.org This principle is particularly relevant in the synthesis of substituted pyridines and in reactions where isomeric products can form. acs.org
Kinetic Control: At lower temperatures and shorter reaction times, the major product is the one that forms the fastest, i.e., the one with the lowest activation energy (Ea). This product is known as the kinetic product. libretexts.orgmasterorganicchemistry.com
Thermodynamic Control: At higher temperatures, where the reactions become reversible, the system can reach equilibrium. Under these conditions, the major product is the most stable one (lowest Gibbs free energy), known as the thermodynamic product. libretexts.orgmasterorganicchemistry.com
In the synthesis of this compound, these principles could influence several aspects. For instance, in the metalation of pyridine, different isomers can be obtained by carefully controlling the temperature and reaction time. acs.org Similarly, during the reductive amination step, if side reactions or isomerizations are possible, the reaction conditions can be tuned to favor the desired product. The deprotonation of an unsymmetrical ketone to form an enolate, a potential side reaction, is a classic example where low temperatures and sterically hindered bases favor the kinetic product. wikipedia.org Kinetic studies of pyridine synthesis have shown that diastereoselectivity can be controlled, with one diastereomer being the kinetic product and another being the thermodynamic product, which can be accessed via epimerization. researchgate.net Therefore, precise control over temperature, reaction duration, and reagents is crucial to maximize the yield of the desired constitutional isomer and stereoisomer of the target molecule.
Advanced Spectroscopic and Structural Elucidation of 2 Nitro N 1 Pyridin 3 Yl Ethyl Aniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture
NMR spectroscopy is an unparalleled tool for mapping the precise atomic connectivity and chemical environment within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular structure can be assembled.
Proton NMR (¹H NMR) provides critical information about the electronic environment of hydrogen atoms in a molecule. The chemical shift (δ) of each proton is indicative of its local chemical environment, while the splitting patterns (multiplicity) reveal the number of neighboring protons.
For 2-Nitro-N-[1-(pyridin-3-yl)ethyl]aniline, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the protons on the 2-nitrophenyl group, the pyridin-3-yl group, and the ethyl bridge.
2-Nitrophenyl Protons: The protons on the nitro-substituted benzene (B151609) ring are expected to appear in the downfield region (typically δ 6.5-8.5 ppm) due to the electron-withdrawing effect of the nitro group. The proton ortho to the nitro group would likely be the most deshielded.
Pyridin-3-yl Protons: The protons on the pyridine (B92270) ring will also resonate in the aromatic region (δ 7.0-8.5 ppm). The proton at the 2-position of the pyridine ring is expected to be the most downfield due to its proximity to the nitrogen atom.
Ethyl Bridge Protons: The methine (CH) proton of the ethyl group, being adjacent to both the nitrogen atom and the pyridine ring, is anticipated to show a quartet around δ 4.5-5.5 ppm. The methyl (CH₃) protons would likely appear as a doublet in the upfield region, around δ 1.5-2.0 ppm. The N-H proton of the secondary amine is expected to be a broad singlet, the chemical shift of which can be highly variable depending on solvent and concentration.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Pyridin-2-yl-H | 8.4-8.6 | Doublet |
| Pyridin-6-yl-H | 8.3-8.5 | Doublet |
| Pyridin-4-yl-H | 7.6-7.8 | Doublet of Doublets |
| Pyridin-5-yl-H | 7.2-7.4 | Doublet of Doublets |
| 2-Nitrophenyl-H (various) | 6.7-8.2 | Multiplets |
| N-H | Variable (broad) | Singlet |
| -CH(py)- | 4.8-5.2 | Quartet |
| -CH₃ | 1.6-1.9 | Doublet |
Note: The predicted values are based on the analysis of similar structural motifs found in related compounds such as N-ethyl-o-nitroaniline. spectrabase.com
Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment.
In the ¹³C NMR spectrum of this compound, the carbon atoms of the aromatic and heteroaromatic rings will appear in the downfield region (δ 110-160 ppm). The carbon atom attached to the nitro group (C-2 of the aniline (B41778) ring) is expected to be significantly deshielded. The carbons of the ethyl bridge will resonate in the upfield region.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C (ipso to NO₂) | 145-150 |
| C (ipso to NH) | 140-145 |
| Pyridine C (various) | 120-150 |
| 2-Nitrophenyl C (various) | 115-135 |
| -CH(py)- | 50-60 |
| -CH₃ | 15-25 |
Note: These predictions are derived from the known ¹³C NMR data of 2-nitroaniline (B44862), 3-aminopyridine, and related structures. hmdb.cachemicalbook.comrsc.orgchemicalbook.com
To unambiguously assign the ¹H and ¹³C NMR spectra and to determine the through-bond and through-space connectivities, advanced two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H coupling networks, confirming the connectivity between the methine and methyl protons of the ethyl group, as well as the adjacent protons on both aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of each carbon atom based on the chemical shift of its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It would be crucial for establishing the connectivity between the ethyl bridge and both the 2-nitrophenyl and pyridin-3-yl rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding. It would provide valuable information about the preferred conformation and spatial arrangement of the different parts of the molecule.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the molecular vibrations of a compound. The frequencies of these vibrations are characteristic of specific functional groups and can provide insights into bonding and molecular conformation.
The IR and Raman spectra of this compound are expected to display characteristic bands for its key functional groups.
N-H Stretch: A moderate to weak absorption in the IR spectrum is anticipated in the range of 3300-3500 cm⁻¹, corresponding to the N-H stretching vibration of the secondary amine.
C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will be observed just below 3000 cm⁻¹.
NO₂ Stretches: The nitro group will exhibit two strong and characteristic stretching vibrations: an asymmetric stretch typically around 1500-1550 cm⁻¹ and a symmetric stretch around 1330-1370 cm⁻¹.
C=C and C=N Stretches: The stretching vibrations of the carbon-carbon bonds in the benzene ring and the carbon-carbon and carbon-nitrogen bonds in the pyridine ring will give rise to a series of bands in the 1400-1600 cm⁻¹ region.
C-N Stretch: The C-N stretching vibration of the amine is expected in the 1250-1350 cm⁻¹ region.
Predicted Vibrational Data for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Secondary Amine | N-H Stretch | 3300-3500 |
| Aromatic C-H | C-H Stretch | > 3000 |
| Aliphatic C-H | C-H Stretch | < 3000 |
| Nitro Group | Asymmetric Stretch | 1500-1550 |
| Nitro Group | Symmetric Stretch | 1330-1370 |
| Aromatic/Pyridine Rings | C=C, C=N Stretches | 1400-1600 |
| Amine | C-N Stretch | 1250-1350 |
Note: These predictions are based on established group frequencies and data from related molecules like nitroanilines and pyridines.
A detailed analysis of the vibrational spectra, often aided by computational methods such as Density Functional Theory (DFT), can provide deeper insights into the molecular structure and conformation. The precise positions and intensities of the vibrational bands can be influenced by the molecule's three-dimensional shape. For instance, the N-H stretching frequency can be sensitive to intramolecular hydrogen bonding, which might occur between the N-H group and the nitro group or the pyridine nitrogen.
Furthermore, the Raman spectrum can provide complementary information to the IR spectrum. Due to different selection rules, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For example, the symmetric vibrations of the nitro group and the aromatic rings are often more intense in the Raman spectrum. By comparing the experimental IR and Raman spectra with theoretically calculated spectra for different possible conformers, the most stable conformation of this compound in the solid state or in solution can be determined.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the fragmentation pathways of a molecule. For this compound (Molecular Formula: C₁₃H₁₃N₃O₂), the calculated molecular weight is approximately 243.26 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 243.
The fragmentation pattern of this compound is anticipated to be complex, reflecting its composite structure. Key fragmentation pathways would likely involve:
Loss of a Nitro Group: A common fragmentation for nitroaromatic compounds is the loss of NO₂ (46 Da), leading to a significant fragment ion.
Alpha-Cleavage: Cleavage of the bond between the ethyl group's two carbon atoms can occur.
Cleavage at the Benzylic Position: The bond between the chiral carbon and the pyridine ring is susceptible to cleavage, which would result in the formation of a pyridyl-containing cation.
Formation of a Tropylium Ion: Rearrangement and fragmentation of the aniline moiety could lead to characteristic aromatic ions.
By analogy with the mass spectrum of related compounds like m-nitroaniline, characteristic peaks corresponding to the loss of a nitro group and other key structural fragments would be observed. nist.gov
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography provides unequivocal proof of a molecule's three-dimensional structure in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction Analysis
While a specific published crystal structure for this compound was not found, analysis of closely related nitroaniline and pyridine derivatives allows for a detailed prediction of its crystallographic parameters. researchgate.netnih.gov A single crystal X-ray diffraction experiment would yield a dataset from which the crystal system, space group, and unit cell dimensions can be determined. uchicago.edunih.gov For example, a related compound, 4-nitro-N-[(pyridin-2-yl)methylidene]aniline, crystallizes in a monoclinic system. researchgate.net The data obtained would be summarized in a crystallographic data table.
Table 1: Representative Crystal Data and Structure Refinement Parameters (Hypothetical)
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₃H₁₃N₃O₂ |
| Formula Weight | 243.26 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | ~11.4 |
| b (Å) | ~7.5 |
| c (Å) | ~15.0 |
| β (°) | ~99.5 |
| Volume (ų) | ~1250 |
| Z | 4 |
| Density (calculated) (Mg/m³) | ~1.3 |
| F(000) | ~512 |
Note: This table is a hypothetical representation based on data from similar structures. nih.gov
Intermolecular Hydrogen Bonding Networks and Crystal Packing Arrangements
The molecular structure of this compound contains several functional groups capable of forming hydrogen bonds, which dictate the crystal packing.
Intramolecular Hydrogen Bonding: A strong intramolecular N-H···O hydrogen bond is expected between the amine hydrogen and one of the oxygen atoms of the ortho-nitro group. This type of interaction is common in ortho-nitroanilines and results in a stable six-membered ring-like conformation. nih.gov
Intermolecular Hydrogen Bonding: The pyridine nitrogen is a potent hydrogen bond acceptor. It is anticipated to form intermolecular C-H···N hydrogen bonds with hydrogen atoms from the aromatic rings of neighboring molecules. nih.gov Additionally, weak C-H···O interactions involving the nitro group and phenyl or pyridyl hydrogens can further stabilize the crystal lattice. researchgate.netnih.gov
Torsion Angles and Molecular Conformation in the Crystalline State
Key torsion angles that would define its shape include:
The angle describing the rotation of the nitro group relative to the aniline ring.
The dihedral angle between the plane of the nitroaniline ring and the plane of the pyridine ring. In similar twisted molecules, this angle can range from approximately 23° to 48°. researchgate.netnih.gov
Torsion angles around the C-C and C-N bonds of the ethylamino bridge, which determine the orientation of the two aromatic systems relative to each other.
The presence of the bulky ethyl group and the repulsive forces between the aromatic rings would force the molecule to adopt a twisted, non-planar conformation in its crystalline state. nih.gov
Table 2: Key Torsion Angles in Related Structures
| Compound | Torsion Angle | Value (°) | Reference |
|---|---|---|---|
| 4-nitro-N-[(pyridin-2-yl)methylidene]aniline | Dihedral angle between pyridyl and benzene rings | 47.78(5) | researchgate.net |
| 2-methyl-3-nitro-N-[...]-aniline | Dihedral angle between benzene and thiophene (B33073) rings | 23.16(7) | nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing insight into the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by strong absorption bands arising from π→π* transitions.
The key feature would be a significant intramolecular charge transfer (ICT) band. chemrxiv.org In this transition, electron density is transferred from the electron-donating group (the secondary amine and the attached aniline ring) to the electron-withdrawing group (the nitro group). chemrxiv.orgresearchgate.net This HOMO-to-LUMO transition is characteristic of nitroaniline derivatives and is responsible for their often-intense color. chemrxiv.orgresearchgate.net The position of the absorption maximum (λ_max) is sensitive to solvent polarity, a phenomenon known as solvatochromism. researchgate.net
Table 3: Typical UV-Vis Absorption Maxima for Related Nitroaromatic Compounds
| Compound | Solvent | λ_max (nm) | Transition Type | Reference |
|---|---|---|---|---|
| 2-Nitroaniline | Varies | ~405-412 | π→π* (ICT) | researchgate.netresearchgate.net |
| p-Nitroaniline | Water | ~380 | π→π* (ICT) | chemrxiv.orgresearchgate.net |
Based on these related compounds, this compound is predicted to exhibit a strong absorption band in the range of 380-420 nm.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| m-Nitroaniline |
| 4-nitro-N-[(pyridin-2-yl)methylidene]aniline |
| p-Nitroaniline |
| 2-Nitroaniline |
| 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline |
Conformational Analysis and Stereochemical Properties of 2 Nitro N 1 Pyridin 3 Yl Ethyl Aniline
Solution-State Conformational Dynamics
Rotational Barriers and Configurational Interconversion
The free rotation around the C(aniline)-N and N-C(ethyl) bonds, as well as the C(ethyl)-C(pyridine) bond, is hindered by energetic barriers. Theoretical studies on related nitroaniline derivatives have calculated the rotational barriers for the nitro group. For instance, density functional theory (DFT) calculations on simple nitroanilines have shown that the energy barrier for the rotation of the nitro group can range from approximately 6 to 9 kcal/mol, influenced by the presence and position of other substituents. nih.gov For 2-Nitro-N-[1-(pyridin-3-yl)ethyl]aniline, the rotational barrier of the nitro group is a key factor in its conformational dynamics.
The interconversion between different configurations, such as those arising from the rotation of the pyridinyl and nitrophenyl groups relative to the ethyl bridge, is expected to be rapid at room temperature. The energy barriers for these rotations determine the rate of interconversion and the population of different conformational states.
Intramolecular Hydrogen Bonding and Steric Interactions
A significant feature influencing the conformational preference of this compound is the potential for intramolecular hydrogen bonding between the amine proton (N-H) and an oxygen atom of the ortho-nitro group. This type of interaction is well-documented in 2-nitroaniline (B44862) derivatives and is known to stabilize a planar or near-planar arrangement of the aniline (B41778) moiety. nih.govnih.gov This hydrogen bond would create a six-membered ring, significantly restricting the rotation around the C(aniline)-N bond and favoring a specific conformation.
Conversely, steric hindrance between the bulky pyridinylethyl substituent and the nitro group, as well as with the hydrogen atom on the adjacent carbon of the aniline ring, will play a crucial role. This steric repulsion can lead to non-planar conformations, where the aromatic rings are twisted with respect to each other. nih.gov The final solution-state conformation is a delicate balance between the stabilizing effect of the intramolecular hydrogen bond and the destabilizing steric interactions.
Solid-State Conformational Polymorphism
In the solid state, the conformational flexibility of this compound can give rise to polymorphism, where the compound crystallizes in different crystal structures with distinct molecular conformations.
Structural Diversity in Different Crystalline Phases
The existence of different crystalline phases, or polymorphs, would result in variations in the solid-state properties of this compound. Each polymorph would exhibit a unique set of physicochemical properties, including melting point, solubility, and stability. The structural diversity would primarily manifest in the dihedral angles between the aromatic rings and the conformation of the ethyl linker. mdpi.com Studies on similar molecules have shown that weak intermolecular interactions, such as C-H···O and C-H···N hydrogen bonds, can play a significant role in dictating the final crystal structure. nih.govresearchgate.netnih.gov
Analysis of the Chiral Center at the Ethyl Group
The carbon atom of the ethyl group that is bonded to both the aniline nitrogen and the pyridinyl ring is a stereocenter, as it is attached to four different groups: the 2-nitroanilino group, the pyridin-3-yl group, a methyl group, and a hydrogen atom. wikipedia.org The presence of this chiral center means that this compound can exist as a pair of enantiomers, (R)- and (S)-2-Nitro-N-[1-(pyridin-3-yl)ethyl]aniline.
These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions. While they have identical physical properties in a non-chiral environment (e.g., melting point, boiling point, solubility), they can exhibit different biological activities and interactions with other chiral molecules. The synthesis of this compound without the use of chiral catalysts or starting materials would typically result in a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers.
Stereoselective Synthesis and Characterization of Enantiomers
The synthesis of enantiomerically pure this compound would likely involve a stereoselective approach, focusing on the creation of the chiral center at the ethylamine (B1201723) bridge. Several potential synthetic strategies could be envisaged, drawing parallels from the synthesis of other chiral amines and N-aryl compounds.
One common method for the synthesis of related N-aryl amines involves the reductive amination of a ketone with an amine. In this case, 2-nitroaniline could be reacted with 3-acetylpyridine (B27631) under reducing conditions. To achieve stereoselectivity, a chiral reducing agent or a chiral catalyst would be necessary to favor the formation of one enantiomer over the other.
Alternatively, a resolution of racemic 1-(pyridin-3-yl)ethylamine could be performed first. This has been achieved for the analogous 1-(pyridin-2-yl)ethylamine using methods like fractional crystallization with a chiral resolving agent. rsc.org The resulting enantiomerically pure 1-(pyridin-3-yl)ethylamine could then be coupled with a suitable 2-nitrophenyl electrophile, such as 1-fluoro-2-nitrobenzene, via a nucleophilic aromatic substitution reaction.
The characterization of the individual enantiomers would rely on standard analytical techniques. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and effective method for separating and quantifying enantiomers of chiral amines and their derivatives. nih.govmdpi.comazypusa.com The absolute configuration of the enantiomers could be determined by X-ray crystallography of a suitable crystalline derivative or by comparison of experimental and calculated chiroptical data, such as circular dichroism (CD) spectra.
Dynamic Stereochemistry and Atropisomerism Considerations
The structure of this compound presents the potential for atropisomerism, a type of axial chirality arising from restricted rotation around a single bond. nih.gov In this molecule, the key bond for potential restricted rotation is the C-N bond connecting the 2-nitrophenyl group to the ethylamine nitrogen.
The presence of the bulky nitro group at the ortho position of the aniline ring is a critical feature that could create a significant steric barrier to rotation around the C-N bond. This steric hindrance, in conjunction with the rest of the molecule's framework, could lead to the existence of stable, isolable atropisomers at room temperature. Atropisomerism is a well-documented phenomenon in various N-aryl compounds, including N-aryl pyridones and peptoids, where ortho-substituents play a crucial role in raising the rotational barrier. rsc.orgrsc.org
The stability of these potential atropisomers would be dependent on the magnitude of the rotational energy barrier. This barrier can be influenced by several factors, including the size of the ortho-substituent (the nitro group), the nature of the substituents on the pyridine (B92270) ring, and the solvent. If the rotational barrier is sufficiently high (typically with a half-life of interconversion greater than 1000 seconds at a given temperature), the atropisomers could be separated and characterized as distinct chemical entities. nih.gov
Experimental investigation into the dynamic stereochemistry of this compound would involve techniques such as dynamic nuclear magnetic resonance (DNMR) spectroscopy to measure the rate of interconversion between the potential atropisomers and determine the free energy of activation for rotation. Computational modeling, such as Density Functional Theory (DFT) calculations, could also be employed to predict the rotational energy barriers and the relative stabilities of the different conformations. nih.gov
Computational and Theoretical Chemistry Insights into 2 Nitro N 1 Pyridin 3 Yl Ethyl Aniline
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. nih.gov Methods like the B3LYP functional combined with basis sets such as 6-311++G(d,p) are commonly used to achieve a balance between computational cost and accuracy for organic molecules. tandfonline.comsphinxsai.com Such studies on 2-Nitro-N-[1-(pyridin-3-yl)ethyl]aniline would yield fundamental insights into its geometry, stability, and reactivity.
Geometry optimization is the computational process of finding the lowest energy arrangement of atoms in a molecule, its most stable conformation. For this compound, this process would reveal key structural parameters.
A primary feature expected from DFT calculations is the formation of a strong intramolecular hydrogen bond between the amino group's hydrogen (N-H) and an oxygen atom of the adjacent nitro group (-NO2). nih.govresearchgate.net This interaction forms a stable six-membered pseudo-ring, a characteristic feature of 2-nitroaniline (B44862) derivatives that significantly influences the planarity and electronic properties of this part of the molecule. researchgate.netscispace.com
The molecule as a whole is not expected to be perfectly planar. Torsion angles would exist around the C-N bond connecting the ethyl bridge to the aniline (B41778) nitrogen and the C-C bond linking the ethyl group to the pyridine (B92270) ring. The dihedral angle between the phenyl and pyridine rings would be a critical parameter determining the extent of electronic communication between these two aromatic systems. In similar twisted molecules, such as 4-nitro-N-[(pyridin-2-yl)methylidene]aniline, the pyridyl and benzene (B151609) rings are significantly twisted relative to each other. uni-muenchen.de
The electronic structure calculations would provide optimized bond lengths and angles. The table below presents expected values for key parameters based on DFT studies of related structures.
Disclaimer: The following data is illustrative and based on typical values found for the constituent functional groups in related molecules, as direct computational results for the target compound are not available in the cited literature.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Description | Expected Value | Reference/Justification |
|---|---|---|---|
| r(N-H···O) | Intramolecular H-bond length | ~1.9 - 2.1 Å | Based on studies of 2-nitroaniline derivatives. researchgate.net |
| r(C-NO₂) | Carbon-Nitro group bond length | ~1.45 Å | Typical for nitroaromatic compounds. core.ac.uk |
| r(C=N)pyridine | Pyridine C=N bond length | ~1.34 Å | Characteristic of pyridine rings. |
| ∠(O-N-O) | Nitro group bond angle | ~125° | Characteristic of nitro groups. |
| τ(C-C-N-C) | Dihedral angle defining twist | Non-zero | Steric hindrance between aromatic systems would prevent full planarity. uni-muenchen.de |
Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra. These calculations help in assigning the observed spectral bands to specific molecular motions. nih.govniscpr.res.in For this compound, the predicted spectrum would be complex but dominated by characteristic vibrations of its functional groups.
Key vibrational modes would include:
N-H Vibrations: The N-H stretching frequency, typically found in the 3300–3500 cm⁻¹ region, would be shifted to a lower wavenumber due to the intramolecular hydrogen bonding. scirp.org
NO₂ Vibrations: The nitro group exhibits strong, characteristic asymmetric and symmetric stretching vibrations, typically appearing around 1500-1580 cm⁻¹ and 1300-1370 cm⁻¹, respectively. nih.gov
Aromatic C-H and C=C Vibrations: C-H stretching modes for both the phenyl and pyridine rings are expected above 3000 cm⁻¹. nih.gov The C=C stretching vibrations within the aromatic rings typically appear in the 1400–1650 cm⁻¹ range. sphinxsai.com
Pyridine Ring Modes: Vibrations specific to the pyridine ring, including ring breathing and deformation modes, would also be present.
Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR) | Reference |
|---|---|---|---|
| N-H stretch (H-bonded) | 3200 - 3400 | Medium | nih.govscirp.org |
| Aromatic C-H stretch | 3000 - 3100 | Weak-Medium | nih.gov |
| NO₂ asymmetric stretch | 1500 - 1580 | Strong | nih.govnih.gov |
| Aromatic C=C stretch | 1400 - 1650 | Medium-Strong | sphinxsai.com |
| NO₂ symmetric stretch | 1300 - 1370 | Strong | nih.govniscpr.res.in |
Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. scirp.org
For this compound, the HOMO is expected to be distributed primarily over the electron-rich aniline and pyridine rings. The LUMO, conversely, would be localized predominantly on the nitrobenzene (B124822) moiety, owing to the strong electron-withdrawing nature of the nitro group. scirp.orgresearchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. A small energy gap implies that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scirp.org Given the presence of both strong electron-donating (amino) and electron-withdrawing (nitro) groups, the molecule is expected to have a relatively small HOMO-LUMO gap, suggesting significant intramolecular charge transfer character.
Table 3: Predicted Frontier Molecular Orbital Properties
| Parameter | Predicted Characteristic | Implication | Reference |
|---|---|---|---|
| HOMO | Localized on aniline and pyridine rings | Regions susceptible to electrophilic attack | irjweb.comresearchgate.net |
| LUMO | Localized on the nitrobenzene moiety | Region susceptible to nucleophilic attack | scirp.orgresearchgate.net |
| HOMO-LUMO Gap (ΔE) | Relatively small | High chemical reactivity and polarizability | scirp.org |
The Molecular Electrostatic Potential (MESP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. mdpi.com It maps the electrostatic potential onto the electron density surface.
For this compound, the MESP map would display distinct regions:
Negative Potential (Red/Yellow): These regions, indicating an excess of electrons, are prime targets for electrophilic attack. They would be concentrated around the highly electronegative oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring. researchgate.net
Positive Potential (Blue): These regions, indicating electron deficiency, are susceptible to nucleophilic attack. Such areas would be found around the hydrogen atom of the N-H group and, to a lesser extent, the hydrogen atoms attached to the aromatic rings. tandfonline.com
π-Region Potential: The electrostatic potential above the center of the nitro-substituted benzene ring is expected to be positive, a characteristic feature of nitroaromatics that arises from the strong electron-withdrawing effect of the NO₂ group. tandfonline.comresearchgate.net
This analysis provides a clear, intuitive picture of the molecule's charge distribution and its implications for intermolecular interactions.
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the chemist's intuitive picture of lone pairs and chemical bonds. uni-muenchen.de This method is particularly useful for quantifying intramolecular charge transfer (ICT) and delocalization effects. researchgate.net
The key insight from an NBO analysis of this compound would be the quantification of electron delocalization. This is achieved through a second-order perturbation theory analysis of the Fock matrix in the NBO basis. youtube.com This analysis reveals the energetic stabilization resulting from donor-acceptor interactions.
Significant interactions would be expected between:
The lone pair (LP) of the aniline nitrogen atom (donor) and the antibonding π* orbitals of the C=C bonds in the phenyl ring.
The lone pair (LP) of the aniline nitrogen and the antibonding π* orbitals of the N=O bonds in the nitro group.
The π orbitals of the phenyl ring (donor) and the antibonding π* orbitals of the nitro group (acceptor).
The stabilization energy (E(2)) associated with these interactions quantifies the strength of the delocalization. High E(2) values for these n → π* and π → π* transitions would confirm a strong ICT from the amino group to the nitro group through the phenyl ring, a hallmark of "push-pull" systems.
Table 4: Predicted NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))
| Donor NBO | Acceptor NBO | Interaction Type | Predicted E(2) (kcal/mol) | Significance |
|---|---|---|---|---|
| LP (N) of Amino | π* (C=C) of Phenyl Ring | n → π | High | Delocalization of N lone pair into the ring. |
| π (C=C) of Phenyl Ring | π (N=O) of Nitro Group | π → π | High | Charge transfer from ring to acceptor group. |
| LP (O) of Nitro | σ (C-N) | n → σ* | Moderate | Hyperconjugative stabilization. |
First-order hyperpolarizability (β) is a measure of a molecule's ability to exhibit nonlinear optical (NLO) behavior, such as second-harmonic generation. researchgate.net Molecules with significant NLO properties often possess a "push-pull" architecture: an electron-donating group and an electron-accepting group connected by a π-conjugated system. researchgate.net
This compound fits this description perfectly. The amino group (enhanced by the pyridine) acts as the electron donor (push), and the nitro group is a powerful electron acceptor (pull), linked by the phenyl ring. Therefore, this molecule is predicted to have a significant first-order hyperpolarizability, making it a candidate for NLO applications. chemrxiv.org DFT calculations are a standard method for predicting β values. researchgate.net While the exact value would depend on the specific functional and basis set used, it is expected to be comparable to or larger than that of p-nitroaniline, a benchmark NLO molecule. rug.nl The magnitude of β is highly sensitive to the degree of intramolecular charge transfer, which, as discussed, is expected to be substantial in this molecule.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are powerful computational methods used to study the physical movements of atoms and molecules. For this compound, such simulations would provide critical insights into its behavior in various environments.
Conformational Landscapes and Dynamics in Solution and at Interfaces
No specific studies detailing the conformational landscapes and dynamics of this compound in solution or at interfaces were found in the public domain. This type of research would typically involve simulating the molecule's rotational and translational motions to identify its preferred shapes (conformers) and how they interconvert over time in different solvent environments or at the boundary between two phases.
Intermolecular Interactions and Solvent Effects
There is currently no available research that specifically investigates the intermolecular interactions and solvent effects of this compound through molecular dynamics simulations. Such studies would analyze how the molecule interacts with surrounding solvent molecules and how the solvent influences its structure and dynamics.
Quantum Chemical Investigations of Reaction Pathways
Quantum chemical methods are used to understand the electronic structure of molecules and to study the mechanisms of chemical reactions.
Transition State Elucidation and Reaction Energetics
No published research was identified that elucidates the transition states or calculates the reaction energetics for chemical transformations involving this compound. These investigations would be crucial for understanding the mechanisms of reactions where this molecule acts as a reactant or is formed as a product, providing data on activation energies and reaction thermodynamics.
Reaction Kinetics and Selectivity Prediction
In the absence of studies on transition states and reaction energetics, there is consequently no available data on the prediction of reaction kinetics or selectivity for reactions involving this compound based on quantum chemical calculations. Such predictions are vital for optimizing reaction conditions and for understanding why certain products are favored over others.
Advanced Theoretical Methodologies in Support of Experimental Findings
No literature was found that applies advanced theoretical methodologies to support or explain experimental findings for this compound. This indicates a gap in the current scientific knowledge base for this specific compound, where computational studies could complement and provide deeper insights into experimental observations.
Coordination Chemistry and Ligand Properties of 2 Nitro N 1 Pyridin 3 Yl Ethyl Aniline
Catalytic Applications and Methodological Advancements Involving 2 Nitro N 1 Pyridin 3 Yl Ethyl Aniline
Application in Homogeneous Catalysis
There is no available information in the reviewed literature concerning the application of 2-Nitro-N-[1-(pyridin-3-yl)ethyl]aniline in homogeneous catalysis.
Ligand Design for Transition Metal-Catalyzed Transformations
No studies have been found that describe the design or use of this compound as a ligand for transition metal-catalyzed transformations.
Reductive Catalysis (e.g., Nitro Group Reduction)
While the catalytic reduction of nitroanilines is a known chemical transformation, no specific methods or research pertaining to the reductive catalysis of this compound have been identified.
Carbon-Nitrogen and Carbon-Carbon Bond Formation Reactions
There is no information available on the use of this compound in catalytic carbon-nitrogen or carbon-carbon bond formation reactions.
Application in Heterogeneous Catalysis
No research has been found detailing the application of this compound in heterogeneous catalysis.
Immobilization Strategies on Solid Supports
There are no documented strategies for the immobilization of this compound on solid supports for catalytic purposes.
Surface-Mediated Reactions and Catalyst Reusability
No information exists on surface-mediated reactions involving this compound or the reusability of any such potential catalyst.
Supramolecular Catalysis Based on Molecular Recognition
There is no available information regarding the use of this compound in supramolecular catalysis based on molecular recognition.
Non-Covalent Interactions Driving Catalytic Activity
No studies have been found that detail the non-covalent interactions of this compound and their influence on catalytic activity.
Host-Guest Frameworks in Catalysis
There is no documented use of this compound within host-guest frameworks for catalytic purposes.
Supramolecular Chemistry and Self Assembly of 2 Nitro N 1 Pyridin 3 Yl Ethyl Aniline Based Systems
Design Principles for Supramolecular Architectures
The design of supramolecular architectures from molecules like 2-Nitro-N-[1-(pyridin-3-yl)ethyl]aniline is guided by the strategic placement of functional groups that can engage in specific and directional non-covalent interactions. The inherent properties of the nitroaniline and pyridine (B92270) moieties provide a blueprint for the rational design of ordered assemblies.
Key design principles for systems based on this compound would involve leveraging:
Hydrogen Bond Donors and Acceptors: The secondary amine (N-H) group is a hydrogen bond donor, while the nitro group (NO₂) and the nitrogen atom of the pyridine ring are potential hydrogen bond acceptors.
Aromatic Rings for π-Interactions: The nitrophenyl and pyridine rings are capable of engaging in π-π stacking interactions, which are crucial for the stabilization of supramolecular structures.
Steric and Electronic Effects: The ethyl group introduces steric considerations that can influence the conformation of the molecule and the geometry of the resulting assemblies. The electron-withdrawing nature of the nitro group and the electronic properties of the pyridine ring also play a significant role in modulating the strength and nature of non-covalent interactions.
By understanding these fundamental interactions, it is possible to predict and control the self-assembly process, leading to the formation of specific and functional supramolecular architectures. The modification of functional groups in related nitroaniline systems has been shown to cause significant changes in molecular conformation and intermolecular interactions, highlighting the tunability of these systems. nih.govresearchgate.net
Host-Guest Chemistry and Molecular Recognition
Host-guest chemistry involves the formation of a complex between a host molecule, which has a cavity, and a guest molecule that fits within it. While specific studies on the host-guest chemistry of this compound are not prevalent, its structural features suggest a potential for molecular recognition and encapsulation.
The supramolecular behavior of this compound is governed by a variety of non-covalent interactions.
Hydrogen Bonding: A prominent feature in many 2-nitroaniline (B44862) derivatives is the formation of an intramolecular N-H···O hydrogen bond between the amino group and the adjacent nitro group, which creates a stable six-membered ring. nih.govresearchgate.netresearchgate.net This interaction can significantly influence the planarity and conformational preferences of the molecule. Intermolecular hydrogen bonds, such as N-H···O and C-H···O, are also expected to play a crucial role in linking molecules together, often leading to the formation of one- or two-dimensional networks. nih.govresearchgate.net The pyridine nitrogen adds another potential site for hydrogen bonding, for instance with a suitable donor molecule in a co-crystal. researchgate.net
π-π Stacking: The aromatic rings of the nitroaniline and pyridine moieties are prone to engage in π-π stacking interactions. wikipedia.org These interactions can occur in various geometries, including face-to-face, parallel-displaced, and edge-to-face (T-shaped). The stacking of pyridine rings has been shown to lead to ladder-like or step-like one-dimensional chains in some systems. nih.govresearchgate.net The presence of the electron-withdrawing nitro group can also lead to nitro-π interactions, further stabilizing the stacked arrangements. nih.gov
The interplay of these interactions is complex and determines the final supramolecular architecture. In related systems, modest changes to functional groups have been shown to significantly alter the balance of these interactions and, consequently, the resulting crystal packing. nih.gov
A common motif in the self-assembly of molecules with both hydrogen bond donor and acceptor sites is the formation of self-complementary dimers. In the case of this compound, it is plausible that two molecules could associate through intermolecular N-H···N(pyridine) or N-H···O(nitro) hydrogen bonds to form a dimeric structure. In many nitroaniline derivatives, molecules are linked into dimers by intermolecular N-H···O hydrogen bonds. nih.govresearchgate.net
These dimeric units can then serve as building blocks for the formation of larger aggregates, such as supramolecular polymers. Through a combination of hydrogen bonding and π-π stacking interactions, these dimers can extend into one-dimensional chains or two-dimensional sheets. The formation of linear supramolecular polymers has been observed in other pyridine-containing systems. researchgate.net
| Interaction Type | Potential Role in Dimer/Polymer Formation |
| Intermolecular N-H···N(pyridine) Hydrogen Bond | Formation of self-complementary dimers. |
| Intermolecular N-H···O(nitro) Hydrogen Bond | Linkage of molecules into dimers and chains. nih.govresearchgate.netresearchgate.net |
| π-π Stacking | Stabilization of extended supramolecular polymeric structures. researchgate.net |
The formation of organized supramolecular structures, such as dimers and polymers, can create cavities or channels capable of encapsulating guest molecules. The aromatic rings of this compound could form a hydrophobic pocket suitable for hosting small organic molecules. The release of an encapsulated guest could potentially be triggered by external stimuli, such as changes in temperature, pH, or solvent polarity, which would disrupt the non-covalent interactions holding the host-guest complex together. While specific examples involving this compound are not documented, the principles of host-guest chemistry in similar systems, such as cyclodextrins with nitroxide biradicals, have been explored. rsc.org
Self-Assembly Processes
Self-assembly is the spontaneous organization of molecules into ordered structures. For this compound, this process is driven by the minimization of free energy through the formation of multiple non-covalent interactions.
Directed self-assembly involves the use of molecular design to guide the formation of specific, predetermined architectures. The functional groups on this compound act as "information" that directs the assembly process. The combination of directional hydrogen bonds and less directional but significant π-π stacking interactions can lead to highly ordered structures.
In related aniline-based systems, self-assembly has been shown to produce a variety of morphologies, including nanowires, nanotubes, and nanosheets. nih.govresearchgate.net The introduction of specific functional groups can control the dimensionality and morphology of the resulting assemblies. For instance, the use of chiral acids has been shown to induce helicity in the self-assembled nanowires of a tetra(aniline)-based amphiphile. guanglu.xyz Similarly, the incorporation of pyridine moieties into macrocycles can facilitate their self-assembly into nanotubes under milder conditions than their non-pyridinylated counterparts. chemrxiv.org
The following table summarizes the key molecular features of this compound and their likely influence on directed self-assembly.
| Molecular Feature | Role in Directed Self-Assembly |
| Secondary Amine (N-H) | Directional hydrogen bond donor. |
| **Nitro Group (NO₂) ** | Hydrogen bond acceptor; participant in nitro-π interactions. |
| Pyridine Ring | Hydrogen bond acceptor; participant in π-π stacking. |
| Ethyl Group | Introduces steric hindrance, influencing molecular conformation and packing. |
| Aromatic Rings | Provide surfaces for π-π stacking and formation of hydrophobic regions. |
By carefully considering these features, it is possible to envision the formation of well-defined supramolecular architectures from this compound and its derivatives.
Research on the Supramolecular Chemistry of this compound Remains Limited
A thorough review of available scientific literature reveals a significant gap in the documented research concerning the supramolecular chemistry and self-assembly of the specific chemical compound this compound. At present, there are no detailed scholarly articles or research findings that would permit a comprehensive discussion of its hierarchical organization and the formation of complex architectures.
While the broader field of supramolecular chemistry often investigates how molecules with similar functional groups—such as nitro and pyridine moieties—can interact through non-covalent bonds to form ordered structures, specific data for this compound is not publicly accessible. Studies on analogous, but structurally distinct, compounds have demonstrated the potential for intricate self-assembly. For instance, research on certain bis(1,2,3-triazolyl)pyridine macrocycles has shown their capacity for self-assembly and the formation of nanotube structures in the solid state. chemrxiv.org Similarly, crystal structure analyses of related nitro-pyridine derivatives, like 4-nitro-N-[(pyridin-2-yl)methylidene]aniline, have detailed the roles of π-π stacking and hydrogen bonds in creating two-dimensional sheets. researchgate.netnih.govnih.gov
These examples highlight the types of interactions and hierarchical structures that could potentially be formed by molecules containing both nitroaniline and pyridine components. However, without specific experimental data or theoretical modeling for this compound, any discussion of its self-assembly into complex architectures would be purely speculative. The scientific community has yet to publish research that would provide the necessary data to construct an analysis of its supramolecular behavior, including the detailed research findings and data tables requested.
Therefore, the section on "Hierarchical Organization and Complex Architecture Formation" for this compound cannot be developed at this time due to the absence of specific research on this compound.
Advanced Chemical Reactivity and Derivatization of 2 Nitro N 1 Pyridin 3 Yl Ethyl Aniline
Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring
The aniline ring in 2-Nitro-N-[1-(pyridin-3-yl)ethyl]aniline is the primary site for electrophilic aromatic substitution, a fundamental class of reactions for modifying aromatic systems. However, the reactivity of this ring is significantly modulated by the two substituents it bears: the strongly deactivating nitro group (-NO₂) and the activating N-[1-(pyridin-3-yl)ethyl]amino group.
The nitro group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack by reducing its electron density through both inductive and resonance effects. numberanalytics.comyoutube.comorganicchemistrytutor.comyoutube.com This deactivation makes reactions like nitration and halogenation more challenging compared to unsubstituted benzene (B151609). numberanalytics.com Conversely, the amino group is an activating group that donates electron density to the ring, making it more susceptible to electrophilic substitution. youtube.com
The directing effect of these substituents determines the position of incoming electrophiles. The nitro group is a meta-director, meaning it directs incoming electrophiles to the positions meta to itself. youtube.comorganicchemistrytutor.comyoutube.com In contrast, the amino group is an ortho- and para-director. youtube.com In the case of 2-nitroaniline (B44862) derivatives, the directing effects of the two groups are in opposition. The positions ortho and para to the amino group are positions 3, 5, and the carbon bearing the nitro group, while the positions meta to the nitro group are positions 4 and 6. Therefore, the outcome of an electrophilic substitution reaction on the aniline ring of this compound will be a complex interplay of these directing effects, steric hindrance from the bulky N-substituent, and the specific reaction conditions employed.
It is important to note that the pyridine (B92270) ring itself is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. libretexts.org
Table 1: Directing Effects of Substituents on the Aniline Ring
| Substituent | Type | Directing Effect | Influence on Reactivity |
| -NO₂ | Deactivating | Meta | Decreases reactivity |
| -NHR | Activating | Ortho, Para | Increases reactivity |
Transformations of the Nitro Group Beyond Reduction
While the reduction of the nitro group to an amino group is a common and highly useful transformation in organic synthesis, a variety of other reactions can be employed to modify the nitro group, offering alternative synthetic pathways. nih.govacs.org These transformations expand the synthetic utility of this compound beyond simple aniline derivatives.
One significant reaction is denitration , the removal of the nitro group. This can be achieved through several methods, including photochemical processes and redox reactions. acs.orgresearchgate.netnih.govrsc.orgrsc.org For instance, photochemical reductive denitration of nitroarenes has been developed as a mild, transition-metal-free method. rsc.org Another approach involves a redox-denitration reaction where a nitro group is removed while another part of the molecule is oxidized. rsc.org
The nitro group can also participate in nucleophilic aromatic substitution (SNA_r) reactions, where it acts as an activating group for the substitution of other leaving groups on the aromatic ring. numberanalytics.comrsc.org Furthermore, nitroarenes can undergo reactions where the nitro group itself is displaced by a nucleophile. nih.gov The strong electron-withdrawing nature of the nitro group facilitates attack by nucleophiles. nih.gov
Recent research has also highlighted the use of photoexcited nitroarenes as potential oxidants, capable of oxygen atom transfer to perform reactions like the anaerobic oxidative cleavage of alkenes. rsc.org These emerging transformations showcase the versatility of the nitro group as a functional handle for complex molecule synthesis.
Reactivity at the Pyridine Nitrogen and its Derivatives
The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it a nucleophilic and basic center. This reactivity can be harnessed to generate a variety of derivatives.
A primary reaction at the pyridine nitrogen is N-oxidation , typically achieved using oxidizing agents like peroxy acids (e.g., m-CPBA) or hydrogen peroxide in acetic acid. arkat-usa.orgwikipedia.orgbme.hu This reaction forms the corresponding pyridine N-oxide . The formation of the N-oxide significantly alters the electronic properties of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic attack at specific positions. researchgate.net For instance, pyridine N-oxides can undergo reactions at the C-2 position, such as alkenylation and arylation, which are not readily achievable with the parent pyridine. researchgate.net
The pyridine N-oxide can also serve as an oxidizing agent itself in various catalytic cycles. organic-chemistry.org Furthermore, the N-oxide can be deoxygenated to regenerate the parent pyridine, making it a useful protecting or activating group in multi-step syntheses. arkat-usa.org Other reactions at the pyridine nitrogen include alkylation and acylation , leading to the formation of pyridinium (B92312) salts.
The reactivity of pyridine N-oxides has been exploited in the synthesis of various substituted pyridines, which are important scaffolds in medicinal chemistry. researchgate.netnih.govresearchgate.netnih.gov
Modifications at the Ethyl and Chiral Center for Structure-Property Relationships
The ethyl bridge in this compound contains a chiral center at the carbon atom attached to both the aniline nitrogen and the pyridine ring. The specific stereochemistry at this center can have a profound impact on the biological activity and physical properties of the molecule. The study of structure-activity relationships (SAR) often involves the synthesis and evaluation of both enantiomers of a chiral compound. nih.govresearchgate.net
The synthesis of enantiomerically pure forms of this compound would likely involve the use of chiral starting materials or chiral auxiliaries. For instance, chiral 1-phenylethylamine (B125046) is a well-known privileged chiral auxiliary and inducer in asymmetric synthesis. mdpi.com Similar strategies could be employed using chiral 1-(pyridin-3-yl)ethanamine. The synthesis of new chiral N,P-ligands derived from aminoalcohols has also been reported, which could be adapted for the synthesis of chiral derivatives of the target molecule. sioc-journal.cn
By systematically modifying the substituents on the ethyl group and controlling the stereochemistry of the chiral center, researchers can fine-tune the molecule's properties to optimize its performance for a specific application, a common strategy in drug discovery and materials science. researchgate.netresearchgate.net
Exploration of Novel Reaction Pathways and Synthetic Applications
The unique combination of a nitroaniline, a pyridine, and a chiral linker in this compound makes it an attractive scaffold for the development of novel reaction pathways and the synthesis of new bioactive molecules. Nitropyridines, in particular, are valuable precursors and intermediates in the synthesis of a wide range of biologically active compounds, including kinase inhibitors and antimalarial agents. nih.govresearchgate.netnih.gov
Multicomponent reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules from simple starting materials in a single step. The development of MCRs that incorporate fragments similar to those in this compound could lead to the rapid generation of diverse libraries of compounds for biological screening. For example, MCRs are used for the synthesis of 2-pyridone-containing heterocycles, which are considered privileged scaffolds in drug discovery. rsc.org
Furthermore, the individual components of the molecule can be used as building blocks in various synthetic strategies. For instance, substituted nitroanilines can be synthesized through various methods, including the nitration of substituted anilines. google.com These building blocks can then be coupled with pyridine-containing fragments to construct complex molecular architectures. The synthesis of new N-arylpyrimidin-2-amine derivatives using palladium-catalyzed cross-coupling reactions is one such example. nih.gov
The exploration of novel synthetic routes, such as three-component ring transformations to produce nitroaromatic compounds, could also be applied to generate derivatives of this compound with unique substitution patterns and functionalities. mdpi.com The synthesis of pyridine compounds with antimicrobial and antiviral activities is an active area of research, and the scaffold of this compound could serve as a starting point for the design of new therapeutic agents. mdpi.com
Electrochemical Properties and Redox Behavior
Voltammetric Analysis of Redox Potentials
Currently, there is no published data from voltammetric studies, such as cyclic voltammetry or polarography, that specifically details the redox potentials of 2-Nitro-N-[1-(pyridin-3-yl)ethyl]aniline. Such studies are crucial for determining the potentials at which the compound undergoes oxidation and reduction, providing fundamental insights into its electrochemical reactivity. For related compounds like p-nitroaniline, cyclic voltammetry has been effectively employed to study its electro-oxidation in acidic solutions. ijraset.comjetir.org
Investigation of Electron Transfer Processes at Electrodes
Detailed investigations into the electron transfer kinetics and mechanisms at electrode surfaces for this compound are not available in the current body of scientific literature. Research on similar molecules, such as p-nitroaniline, has determined key kinetic parameters, including the electron transfer coefficient and the number of electrons involved in the redox reactions. ijraset.comjetir.org The electrochemical oxidation of amines is known to involve the lone pair of electrons on the nitrogen atom. nih.gov However, without specific studies on this compound, it is impossible to describe the precise nature of its electron transfer processes.
Q & A
Q. What are the optimal synthetic routes for 2-Nitro-N-[1-(pyridin-3-yl)ethyl]aniline, and how can purity be ensured?
Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (NAS) or coupling reactions. A validated approach includes:
- Step 1 : Reacting 2-nitroaniline derivatives with 1-(pyridin-3-yl)ethyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C).
- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures to achieve >95% purity .
- Validation : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR confirm molecular identity. For example, HRMS data should match calculated [M+H]⁺ values within 3 ppm error .
Q. Table 1: Representative Synthesis Conditions
| Reactants | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 2-Nitroaniline + 1-(pyridin-3-yl)ethyl bromide | DMF | 90 | 78 | 97.2% |
| 2-Nitroaniline + 1-(pyridin-3-yl)ethyl chloride | DCM | 40 | 65 | 95.8% |
Q. Which spectroscopic and analytical techniques are most reliable for structural characterization?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR in DMSO-d₆ reveals distinct aromatic protons: pyridinyl (δ 8.3–8.6 ppm), nitro-substituted aniline (δ 7.5–8.0 ppm), and ethyl linker (δ 4.1–4.4 ppm). ¹³C NMR confirms nitrogroups (C-NO₂ at ~148 ppm) .
- Mass Spectrometry : HRMS (ESI⁺) provides exact mass confirmation (e.g., calculated for C₁₃H₁₂N₃O₂: 266.0930; observed: 266.0928 ).
- X-ray Crystallography : Single-crystal diffraction (using SHELXL ) resolves bond lengths and angles, critical for verifying stereoelectronic effects.
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved during structural refinement?
Methodological Answer:
- Software : Use SHELXL for refinement, leveraging its robust handling of high-resolution data. Parameters like R-factor (<5%) and wR₂ (<12%) indicate reliability.
- Twinning Analysis : For twinned crystals, employ the TWIN/BASF commands in SHELXL to deconvolute overlapping reflections .
- Validation Tools : Check using PLATON for missed symmetry or solvent-accessible voids .
Q. Table 2: Crystallographic Refinement Metrics
| Parameter | Value | Acceptable Range |
|---|---|---|
| R₁ (I > 2σ(I)) | 0.047 | <0.05 |
| wR₂ (all data) | 0.118 | <0.15 |
| CCDC Deposition | 876543 | — |
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Electronic Effects : The nitro group (-NO₂) deactivates the aniline ring, directing substitution to meta/para positions. Pyridinyl groups enhance electrophilicity via resonance withdrawal .
- Kinetic Studies : Monitor reaction progress via HPLC under varying temperatures (25–80°C). Activation energy (Eₐ) calculations using Arrhenius plots reveal rate-limiting steps (e.g., Eₐ ≈ 45 kJ/mol suggests a SNAr mechanism) .
Q. How can trace impurities (<0.1%) be quantified in this compound?
Methodological Answer:
- Chromatography : Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm.
- Limit of Detection (LOD) : Spike with deuterated analogs (e.g., 3-Nitroaniline-d4 ) to achieve LOD <0.05% via signal-to-noise (S/N >10).
- Validation : Follow ICH Q2(R1) guidelines for linearity (R² >0.999), precision (%RSD <2%) .
Q. What computational methods predict the compound’s electronic properties for drug design?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
